(S)-2-Isopropylpentanamide

Description

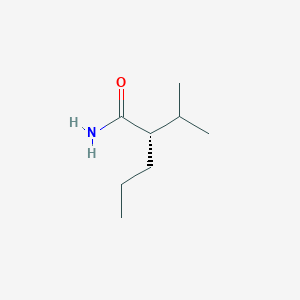

(S)-2-Isopropylpentanamide is a chiral amide compound characterized by a pentanamide backbone with an isopropyl group substituted at the second carbon of the chain. Its stereochemistry (S-configuration) and structural features influence its physicochemical properties, such as solubility, melting point, and biological activity.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2S)-2-propan-2-ylpentanamide |

InChI |

InChI=1S/C8H17NO/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t7-/m0/s1 |

InChI Key |

PLNIVBFEUDBHBP-ZETCQYMHSA-N |

Isomeric SMILES |

CCC[C@@H](C(C)C)C(=O)N |

Canonical SMILES |

CCCC(C(C)C)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(2-Phenylethyl)-2-propylpentanamide (CAS 2936-17-6)

- Structure : Features a pentanamide backbone with a propyl group at the second carbon and a phenylethyl substituent on the nitrogen.

- Key Differences : Compared to (S)-2-Isopropylpentanamide, this compound lacks chirality and incorporates a bulky aromatic group.

- The absence of stereochemistry may simplify synthesis but limit target specificity .

C F2: N-(4-(3,4-Dimethylisoxazole-5-yl) Sulfamoyl) Phenyl-2-(1,3-Dioxoisoindoline-2-yl)-4-Methylpentanamide

- Structure : Contains a pentanamide core with a 1,3-dioxoisoindoline substituent and a sulfamoylphenyl group.

- Implications : These groups may enhance binding to enzymes or receptors, making C F2 more suitable for therapeutic applications (e.g., kinase inhibition) compared to this compound’s simpler structure .

Chain Length Variations: Propanamide vs. Pentanamide

(S)-2-Amino-N-(2-Chloro-6-Fluorobenzyl)-N-Isopropylpropanamide

- Structure : A propanamide (3-carbon chain) with halogenated benzyl and isopropyl groups.

- Key Differences : Shorter chain length reduces molecular weight (vs. pentanamide) but may limit conformational flexibility.

- However, the shorter backbone might reduce metabolic stability .

(S)-2-(3-Benzoylphenyl)-N-(4-Hydroxyphenethyl)-N-Isopropylpropanamide

- Structure : Propanamide with benzoylphenyl and hydroxyphenethyl substituents.

- Implications : This compound’s balance of hydrophilicity and aromaticity contrasts with this compound’s aliphatic nature, suggesting divergent applications in drug design .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.